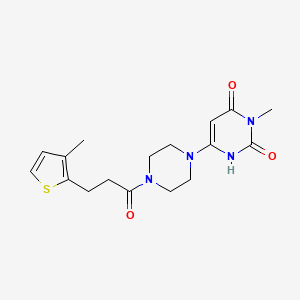![molecular formula C19H23ClF3N3O3S B2999812 N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride CAS No. 1606572-10-4](/img/structure/B2999812.png)
N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClF3N3O3S and its molecular weight is 465.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Z1456467176, is the P2X7 receptor (P2X7R) . P2X7R is a key player in the activation of the NLRP3 inflammasome, a central process in initiating gout flares .
Mode of Action
Z1456467176 acts as an allosteric inhibitor of P2X7R . It binds to the drug-binding pocket of P2X7R, thereby acting as a potential antagonist . This binding inhibits the unique conformational rearrangement of P2X7R upon ATP binding, which is critical for the activation of the NLRP3 inflammasome .
Biochemical Pathways
The compound’s action affects the NLRP3-caspase-1-IL-1β pathway . In the presence of ATP, Z1456467176 blocks ATP-induced activation of this pathway . This inhibition disrupts the downstream effects of the pathway, including the activation of the NLRP3 inflammasome, a key event in the initiation of gout flares .
Pharmacokinetics
Its efficacy in reducing gouty joint inflammation in rats suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Z1456467176 exerts promising effects in reducing gouty joint inflammation . By inhibiting the activation of the NLRP3 inflammasome, it facilitates the remission of MSU crystal-induced gout inflammation .
Action Environment
This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of ATP and other factors in the biochemical environment .
Análisis Bioquímico
Biochemical Properties
The compound N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride interacts with the P2X7 receptor . The P2X7 receptor is a key player in the activation of the NLRP3 inflammasome, a process central to initiating gout flares .
Cellular Effects
In functional assays, ATP- or BzATP-induced P2X7R function was assessed in HEK-293T cells in vitro overexpressing hP2X7R and macrophages . This compound exhibited a stable and significant P2X7R inhibitory effect .
Molecular Mechanism
This compound blocks ATP-induced activation of the NLRP3-caspase-1-IL-1β pathway . Molecular docking and molecular dynamics simulation studies showed that the P27XR protein conformation was remodeled by this compound .
Dosage Effects in Animal Models
In MSU crystal-induced gout, the presence and involvement of ATP were confirmed. This compound exerted promising effects in reducing gouty joint inflammation in rats .
Propiedades
IUPAC Name |
N-[3-(2-aminoethylsulfamoyl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S.ClH/c1-13(10-14-4-2-5-15(11-14)19(20,21)22)18(26)25-16-6-3-7-17(12-16)29(27,28)24-9-8-23;/h2-7,11-13,24H,8-10,23H2,1H3,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMBUFWWOATNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)
![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2999736.png)


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2999739.png)

![[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2999742.png)
![1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2999744.png)



